molecular formula C11H11N3O2 B1528544 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1245644-75-0

1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1528544
CAS No.: 1245644-75-0
M. Wt: 217.22 g/mol
InChI Key: TXVRZNWFBUXHPX-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a 1,2,4-triazole heterocycle substituted with a carboxylic acid group and a 3,5-dimethylphenyl ring system. This structure makes it a versatile precursor for the synthesis of various derivatives, particularly amides, through reactions targeting the carboxy group . The 1,2,4-triazole core is a privileged scaffold in pharmaceutical research due to its favorable physicochemical properties and wide spectrum of biological activities . Specifically, derivatives of 1,2,4-triazole-3-carboxylic acid have been identified as promising anti-inflammatory agents . The strategic incorporation of lipophilic aromatic substituents, such as the 3,5-dimethylphenyl group in this compound, can enhance biological activity and influence the molecule's pharmacokinetic profile. Researchers can utilize this compound as a key intermediate to develop novel bioactive molecules for various therapeutic areas. The product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-6-12-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVRZNWFBUXHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744465
Record name 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-75-0
Record name 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1245644-75-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.22 g/mol
LogP1.5823
Polar Surface Area (PSA)68.01 Ų

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its triazole structure. Triazoles are known for their ability to interact with biological macromolecules, influencing various biochemical pathways.

Anticancer Activity : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Activity : The compound has also been studied for its antimicrobial properties. Triazoles are often effective against a range of bacteria and fungi due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism can lead to the disruption of fungal growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Study on Anticancer Properties : A study published in Antiviral Chemistry & Chemotherapy reported that certain triazole derivatives showed promising anticancer properties against various human cancer cell lines. Specifically, compounds derived from triazoles demonstrated significant cytotoxicity with varying IC50 values depending on the structural modifications made .
  • Antimicrobial Screening : Another investigation evaluated a series of triazole compounds for their antimicrobial efficacy. The results indicated that some derivatives exhibited potent activity against common pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Summary of Findings

The biological activities of this compound suggest its potential as a therapeutic agent in oncology and infectious diseases. The following table summarizes key findings from various studies:

Study FocusCell Line/PathogenIC50 Value (μM)
Anticancer ActivityMCF-7 (Breast Cancer)27.3
Anticancer ActivityHCT-116 (Colon Cancer)6.2
Antimicrobial ActivityStaphylococcus aureusNot specified
Antifungal ActivityCandida albicansNot specified

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to several triazole-carboxylic acid derivatives, differing primarily in substituents on the phenyl ring and triazole core. Key analogs include:

Compound Name Substituents (Phenyl Ring) Triazole Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid 3,5-dimethyl None C₁₂H₁₃N₃O₂ 243.25 Enhanced lipophilicity; potential antimicrobial activity
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 3,5-dichloro 5-methyl C₁₀H₇Cl₂N₃O₂ 272.09 Higher electronegativity; possible antiviral applications
1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid 3-chloro None C₉H₆ClN₃O₂ 223.62 Moderate lipophilicity; industrial synthesis intermediate
1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid Oxadiazole fusion Oxadiazole-methyl C₆H₅N₅O₃ 211.13 Antibacterial activity; dual heterocyclic system

Key Observations :

  • Electron-Withdrawing vs. In contrast, dimethyl groups improve lipophilicity, favoring passive diffusion across membranes .
  • Triazole Core Modifications : The 5-methyl substituent in the dichlorophenyl analog may sterically hinder interactions with enzymes or receptors, altering selectivity . The oxadiazole-fused analog demonstrates enhanced antibacterial activity due to synergistic heterocyclic effects .

Preparation Methods

Starting Materials

  • 3,5-Dimethylbenzoic acid or its derivatives as the aromatic carboxylic acid source.
  • Aminoguanidine or hydrazine derivatives as nitrogen sources for triazole ring formation.

Synthetic Route Outline

Step Reaction Conditions Notes
1 Formation of amidrazone intermediate Reaction of 3,5-dimethylbenzoyl hydrazide with hydrazine or aminoguanidine Typically in ethanol or suitable solvent under reflux
2 Cyclization to 1,2,4-triazole ring Heating with acid catalyst or dehydrating agent Promotes ring closure and aromatization
3 Functionalization to carboxylic acid Hydrolysis or oxidation if needed Ensures carboxylic acid at the 3-position

This approach aligns with the condensation reaction mechanism where aminoguanidine reacts with aromatic carboxylic acids to form triazole derivatives.

Alternative One-Pot and Continuous Flow Methods

  • One-Pot Synthesis: Yavari and Khaledian developed a one-pot method using N-methylimidazole and other reagents to synthesize 1,3-disubstituted 1,2,4-triazoles efficiently under mild conditions with good yields.

  • Continuous Flow Synthesis: A novel metal-free continuous flow process has been reported for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which can be adapted for similar triazole carboxylic acids. This method offers advantages in yield, selectivity, and safety by controlling reactive intermediates and avoiding chromatographic purification.

Detailed Mechanistic Insights

  • The initial step involves the formation of an amidrazone intermediate by condensation of aminoguanidine with the carboxylic acid or its activated derivative.

  • Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the triazole ring.

  • Aromatization occurs through oxidation or elimination of water, stabilizing the 1,2,4-triazole core.

  • Substituents on the aromatic ring (e.g., 3,5-dimethyl groups) influence the electronic environment, potentially affecting reaction rates and yields.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Condensation of aminoguanidine with 3,5-dimethylbenzoic acid Aminoguanidine bicarbonate, 3,5-dimethylbenzoic acid Reflux in ethanol or suitable solvent Moderate to high Simple, uses inexpensive reagents May require purification steps
One-pot synthesis with N-methylimidazole Aminoguanidine derivatives, N-methylimidazole Mild heating, metal-free High Fast, broad substrate scope, metal-free Requires optimization for specific substituents
Continuous flow synthesis Amidrazone intermediates, flow reactor setup Controlled temperature, metal-free Higher than batch Improved safety, scalability, selectivity Requires specialized equipment
Metal-catalyzed cyclization (Ag(I)) Amidrazones, Ag(I) catalyst Moderate heating High Selective synthesis of 1,3-disubstituted triazoles Use of metals may complicate purification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

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